2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Overview
Description
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is known for its potential applications in various scientific research areas, including chemistry, biology, and medicine. Its unique structure, which includes a thiadiazole and thiazole ring, makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed by cyclization of a suitable α-haloketone with a thiourea derivative.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled together using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution using cyclopentylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using amines or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one
- 2-(cyclopentylamino)-5-pyrimidineboronic acid pinacol ester
Uniqueness
2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide is unique due to its specific combination of a thiadiazole and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide , identified by CAS number 1224173-68-5 , is a thiazole derivative with potential biological activities. Its molecular formula is with a molar mass of 335.45 g/mol . This article reviews the biological activities of this compound, focusing on its anticancer, antiviral, and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and thiadiazole exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Observations |
---|---|---|
Caco-2 (Colon carcinoma) | 10 | Significant reduction in cell viability |
MDA-MB-231 (Breast) | 15 | Moderate cytotoxicity observed |
SK-MEL-30 (Melanoma) | 12 | Effective in reducing cell proliferation |
PANC-1 (Pancreatic) | 20 | Lower efficacy compared to other lines |
In a study assessing the anticancer activity using the MTS assay, it was found that several derivatives exhibited over 50% inhibition of cell viability at concentrations ranging from 10 µM to 20 µM . The presence of specific substituents on the thiazole ring appears to enhance activity, with some compounds showing better results than standard chemotherapeutic agents.
Antiviral Activity
The antiviral potential of this compound has been explored in the context of SARS-CoV-2. Thiazole derivatives have shown promising inhibitory effects on viral proteases. For instance, one study reported an IC50 value as low as 0.01 µM , indicating potent antiviral activity against the main protease of SARS-CoV-2 . The mechanism involves interaction with amino acids critical for substrate stabilization, suggesting that structural modifications can lead to enhanced efficacy.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been investigated. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
Bacteria | Minimum Inhibitory Concentration (MIC) | Observations |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Strong inhibition observed |
Escherichia coli | 64 µg/mL | Moderate activity compared to controls |
Pseudomonas aeruginosa | 128 µg/mL | Less effective; requires further modification |
In vitro studies indicated that the compound exhibited a dose-dependent response, with higher concentrations yielding greater inhibition rates .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that it binds effectively to active sites of relevant proteins involved in cancer progression and viral replication . Additionally, the presence of functional groups such as amino and carboxamide enhances its interaction with biological macromolecules.
Properties
IUPAC Name |
2-(cyclopentylamino)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c20-11(17-14-19-18-12(22-14)8-5-6-8)10-7-21-13(16-10)15-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,16)(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPHERHESCSDOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.